(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Chiral resolution Asymmetric synthesis Stereochemical purity

Procure (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride (CAS 916214-31-8) when your target requires introduction of a chiral pyrrolidine with (R)-configuration at the 3-position. The measurable optical rotation (-22.0 to -27.0°, free base) provides a verifiable QC metric to confirm enantiomeric identity, preventing diastereomer formation that occurs with the (S)-enantiomer. The Boc group enables orthogonal protection—selectively cleaved under mild acid (TFA/DCM or HCl/dioxane) while preserving Cbz, Fmoc, or hydrogenation-sensitive groups. Choose the hydrochloride salt over the free base for enhanced aqueous solubility and ambient storage stability, reducing degradation and improving reproducibility in aqueous workup or protic solvent reactions.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 916214-31-8
Cat. No. B1520917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
CAS916214-31-8
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1
InChIKeyQKIJZDUDCUIGGM-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride (CAS 916214-31-8): A Chiral Pyrrolidine Building Block for Enantioselective Synthesis


(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride (CAS 916214-31-8) is a chiral pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc)-protected amine and a free aminomethyl side chain at the 3-position, supplied as the hydrochloride salt. Its molecular formula is C10H21ClN2O2 with a molecular weight of 236.74 g/mol . The compound is commercially available as a white to off-white solid with typical purity specifications of ≥95% . The (R) configuration at the pyrrolidine 3-position imparts specific stereochemical properties, including a characteristic optical rotation of [α]20/D = -22.0 to -27.0° (c = 0.5, CHCl3) for the free base form .

Why Generic Substitution Fails: Critical Differentiation of (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride from Structural Analogs


Although numerous Boc-protected aminomethylpyrrolidine derivatives are commercially available, they are not functionally interchangeable. Substitution with a racemic mixture, the (S)-enantiomer, a 2-substituted regioisomer, or a Cbz-protected analog fundamentally alters synthetic outcomes. The (R) configuration at the pyrrolidine 3-position is essential for introducing the correct stereochemistry into target molecules, as the opposite (S)-enantiomer (CAS 916214-30-7) yields diastereomeric products with potentially different—and often undesirable—biological activities [1]. The 3-aminomethyl substitution pattern differs markedly from 2-aminomethyl analogs (e.g., (R)-2-(Aminomethyl)-1-Boc-pyrrolidine, CAS 177911-87-4) in terms of spatial orientation and downstream reactivity . Furthermore, the choice of protecting group (Boc vs. Cbz) dictates deprotection conditions and overall synthetic route compatibility. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base [2], a practical consideration that directly impacts laboratory workflow and scale-up feasibility.

Quantitative Evidence Guide: Direct Comparative Data for (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride Selection


Enantiomeric Differentiation: (R)- vs. (S)-1-Boc-3-Aminomethylpyrrolidine

The (R)-enantiomer (CAS 916214-31-8 for HCl salt; CAS 199174-29-3 for free base) exhibits a specific optical rotation of [α]20/D = -22.0 to -27.0° (c = 0.5, CHCl3) . In contrast, the (S)-enantiomer (CAS 916214-30-7 for HCl salt) exhibits an opposite sign of rotation . This measurable chiroptical difference provides a direct method for enantiomeric identity verification and purity assessment. In synthetic applications, incorporation of the incorrect enantiomer leads to the formation of diastereomeric products, which can exhibit substantially divergent biological activity profiles [1].

Chiral resolution Asymmetric synthesis Stereochemical purity

Protecting Group Orthogonality: Boc vs. Cbz Selectivity

The tert-butoxycarbonyl (Boc) group in (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride is cleaved under mild acidic conditions (e.g., TFA in DCM, 1-4 M HCl in dioxane, or 20-50% TFA/DCM at room temperature) . In contrast, the Cbz-protected analog (R)-1-Cbz-3-aminomethylpyrrolidine (CAS not specified in search results) requires hydrogenolysis conditions (H2 with Pd/C catalyst) for deprotection . This orthogonal cleavage profile allows Boc-protected intermediates to be employed in synthetic sequences where other acid-labile protecting groups must remain intact, or where hydrogenation-sensitive functionalities (e.g., alkenes, alkynes, nitro groups) are present .

Orthogonal protection Deprotection Solid-phase synthesis

Regioisomeric Differentiation: 3-Aminomethyl vs. 2-Aminomethyl Substitution Pattern

The 3-aminomethyl substitution pattern in (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride (CAS 916214-31-8) positions the reactive amine side chain at the pyrrolidine 3-position, whereas the 2-aminomethyl regioisomer (e.g., (R)-2-(Aminomethyl)-1-Boc-pyrrolidine, CAS 177911-87-4) places it at the 2-position adjacent to the ring nitrogen. This positional difference alters the vector and distance of the amine group relative to the Boc-protected pyrrolidine nitrogen, producing different spatial geometries in final coupled products. For applications in receptor ligand design or enzyme inhibitor synthesis, where precise three-dimensional presentation of pharmacophores is critical, this regioisomeric distinction may impact target binding affinity and selectivity .

Regioisomer SAR Spatial orientation

Salt Form Stability and Handling Advantage vs. Free Base

(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride (CAS 916214-31-8) is supplied as the hydrochloride salt, which exhibits enhanced aqueous solubility and improved ambient stability relative to the corresponding free base (CAS 199174-29-3) . The free base form is air-sensitive and requires storage under inert gas at 2-8°C [1], whereas the hydrochloride salt is typically stored at room temperature in a cool, dry place . This salt form advantage reduces handling complexity, extends shelf life, and improves reproducibility in aqueous or protic reaction media [2].

Hydrochloride salt Solubility Stability

Recommended Application Scenarios for (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride Based on Differential Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (R)-Stereochemistry

Procure (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride (CAS 916214-31-8) when the target molecule requires introduction of a chiral pyrrolidine moiety with (R)-configuration at the 3-position. The measurable optical rotation of -22.0 to -27.0° (free base) provides a verifiable quality control metric to confirm enantiomeric identity before use, preventing the formation of diastereomeric products that would arise from inadvertent use of the (S)-enantiomer [1].

Multi-Step Synthesis Requiring Orthogonal Amine Protection with Acid-Labile Boc Strategy

Use (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride in synthetic sequences where orthogonal protection is required. The Boc group is selectively cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) , allowing it to be removed in the presence of other protecting groups (e.g., Cbz, Fmoc) or hydrogenation-sensitive functional groups [1]. This orthogonality simplifies reaction planning and reduces protection/deprotection step count.

Aqueous or Protic Reaction Media Requiring Enhanced Solubility and Handling Stability

Select the hydrochloride salt form (CAS 916214-31-8) over the free base (CAS 199174-29-3) for applications involving aqueous workup, protic solvents, or reactions sensitive to amine basicity. The salt form provides improved aqueous solubility and ambient storage stability , whereas the free base is air-sensitive and requires refrigerated storage under inert atmosphere [1]. This practical advantage reduces material degradation and improves experimental reproducibility.

Receptor Ligand Design Requiring 3-Substituted Pyrrolidine Scaffold Geometry

In medicinal chemistry programs targeting receptors or enzymes where the 3-aminomethylpyrrolidine scaffold is known to confer favorable binding geometry, the 3-substituted regioisomer (CAS 916214-31-8) is the appropriate choice. The 2-substituted regioisomer (e.g., CAS 177911-87-4) [1] presents a different spatial orientation that may not recapitulate the desired pharmacophore arrangement established in structure-activity relationship (SAR) studies.

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